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Benzyl (2,5-dimethyloxazol-4-yl)carbamate

Cat. No.: B2615724
CAS No.: 32512-40-6
M. Wt: 246.266
InChI Key: GSCNXKWODRIVLY-UHFFFAOYSA-N
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Description

Contextualization within Oxazole (B20620) and Carbamate (B1207046) Chemical Space

The chemical identity of Benzyl (B1604629) (2,5-dimethyloxazol-4-yl)carbamate is defined by its constituent parts. The oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. nih.govnih.gov This moiety is a well-known scaffold in numerous biologically active compounds. nih.govnih.govresearchgate.net The carbamate group, an ester of carbamic acid, is recognized for its role as a key functional group in a variety of pharmaceuticals and as a protective group in organic synthesis. wikipedia.org

The combination of these two functionalities in a single molecule creates a unique chemical entity with potential for diverse applications. The 2,5-dimethyl substitution on the oxazole ring influences its electronic properties and steric environment, which can in turn affect its reactivity and interaction with biological targets. The benzyl carbamate portion not only serves as a potential pharmacophore but also as a versatile handle for further chemical modifications.

Table 1: Key Properties of Benzyl (2,5-dimethyloxazol-4-yl)carbamate

Property Value
CAS Number 32512-40-6
Molecular Formula C13H14N2O3

Data sourced from available chemical supplier information. bldpharm.com

Significance of Oxazole- and Carbamate-Containing Scaffolds in Synthetic Methodologies

Both oxazole and carbamate moieties are of considerable importance in the realm of synthetic organic chemistry.

Oxazole Scaffolds: The oxazole nucleus is a versatile building block in the synthesis of a wide array of complex molecules. researchgate.net Its presence in natural products and pharmaceuticals has driven the development of numerous synthetic methods for its construction. mdpi.comresearchgate.net Common synthetic routes to oxazoles include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. researchgate.netderpharmachemica.com The oxazole ring can participate in various chemical transformations, making it a valuable intermediate for creating diverse chemical libraries for drug discovery. nih.gov

Carbamate Scaffolds: Carbamates are frequently employed as protecting groups for amines due to their stability under a range of reaction conditions and the availability of various methods for their cleavage. wikipedia.org The benzyloxycarbonyl (Cbz or Z) group, present in the subject compound, is a classic example of such a protecting group, often removed by catalytic hydrogenation. mdpi.com Beyond their role in protection, carbamates are integral to the structure of many bioactive molecules, contributing to their binding affinity and pharmacokinetic properties. nih.gov The synthesis of carbamates can be achieved through several methods, including the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. chemicalbook.comprepchem.com

The dual presence of these scaffolds in this compound suggests its utility as a bifunctional reagent in multi-step synthetic sequences.

Historical Development of Related Chemical Entities in Academic Research

The study of oxazoles dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. derpharmachemica.com The initial interest in oxazole chemistry was partly fueled by its perceived presence in the structure of penicillin during early investigations. derpharmachemica.com Over the years, the discovery of numerous natural products containing the oxazole ring has solidified its importance in organic and medicinal chemistry. thepharmajournal.com

Similarly, the chemistry of carbamates has a rich history, with their applications evolving from industrial polymers to crucial components in pharmaceuticals. The development of various carbamate-based protecting groups has been instrumental in the advancement of peptide synthesis and the total synthesis of complex natural products.

The convergence of these two areas of research has led to the creation of hybrid molecules that aim to harness the beneficial properties of both the oxazole and carbamate functionalities. While the specific history of this compound is not well-documented, it represents a logical progression in the exploration of novel chemical space at the intersection of these two important classes of organic compounds.

Table 2: Timeline of Key Developments in Oxazole and Carbamate Chemistry

Era Development Significance
19th Century First synthesis of an oxazole derivative. derpharmachemica.com Laid the foundation for oxazole chemistry.
Early 20th Century Development of fundamental oxazole syntheses like the Robinson-Gabriel method. derpharmachemica.com Provided reliable methods for accessing the oxazole core.
Mid 20th Century Elucidation of the role of carbamates in biological systems and their use as protecting groups. Expanded the utility of carbamates in organic synthesis.
Late 20th Century Discovery of numerous biologically active natural products containing oxazole and carbamate moieties. thepharmajournal.com Spurred interest in the synthesis of these scaffolds for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B2615724 Benzyl (2,5-dimethyloxazol-4-yl)carbamate CAS No. 32512-40-6

Properties

IUPAC Name

benzyl N-(2,5-dimethyl-1,3-oxazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-12(14-10(2)18-9)15-13(16)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNXKWODRIVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Benzyl 2,5 Dimethyloxazol 4 Yl Carbamate and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For Benzyl (B1604629) (2,5-dimethyloxazol-4-yl)carbamate, two primary disconnection points are considered: the carbamate (B1207046) linkage and the oxazole (B20620) ring system.

The most logical initial disconnection is at the carbamate bond (C-N). This approach simplifies the target molecule into two key synthons: a 4-amino-2,5-dimethyloxazole intermediate and a benzyl chloroformate or a related benzyl-containing electrophile. This strategy is advantageous as it allows for the late-stage introduction of the benzyloxycarbonyl (Cbz) protecting group, a common moiety in peptide synthesis and medicinal chemistry.

The forward synthesis would involve the reaction of 4-amino-2,5-dimethyloxazole with a suitable benzylating agent. The amino-oxazole precursor can be synthesized through established methods for oxazole formation, which will be discussed in the subsequent section.

Table 1: Retrosynthetic Disconnection at the Carbamate Linkage

Target Molecule Disconnection Key Intermediates
Benzyl (2,5-dimethyloxazol-4-yl)carbamate Carbamate C-N bond 4-amino-2,5-dimethyloxazole

Alternatively, a retrosynthetic strategy can be employed by disconnecting the oxazole ring itself. The Van Leusen oxazole synthesis is a well-established method that can be applied here. semanticscholar.orgnih.gov This approach would involve the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC). semanticscholar.orgnih.gov For the target molecule, this disconnection is less direct for the specific substitution pattern but provides a versatile route to various oxazole analogues.

A more direct disconnection of the oxazole ring would lead to precursors such as an α-hydroxy ketone and an amide. Transition metal-mediated protocols are often employed for the efficient cyclization of such precursors to form the oxazole ring. researchgate.net

Table 2: Retrosynthetic Disconnection at the Oxazole Ring

Target Molecule Disconnection Strategy Precursors
This compound Van Leusen Synthesis Aldehyde, Tosylmethyl isocyanide

Modern Approaches to Carbamate Formation

The formation of the carbamate linkage is a critical step in the synthesis of the target molecule. Modern synthetic chemistry has seen a significant shift towards safer and more environmentally friendly methods, moving away from hazardous reagents like phosgene (B1210022).

Historically, the synthesis of carbamates often involved the use of highly toxic phosgene or its derivatives. nih.gov However, significant research has been dedicated to developing phosgene-free alternatives. One prominent method involves the use of dimethyl carbonate (DMC) as a green and safe reagent. researchgate.net The reaction of an amine with DMC, often in the presence of a catalyst, yields the corresponding carbamate. This approach is attractive due to the low toxicity of DMC and the formation of methanol (B129727) as the only byproduct.

Another phosgene-free route utilizes urea (B33335) as a carbonyl source. rsc.org This method involves the reaction of an amine, an alcohol, and urea over a solid catalyst to produce N-substituted carbamates in high yields. rsc.org Carbon dioxide (CO2) has also been extensively explored as a C1 source for carbamate synthesis. psu.edursc.org The reaction of amines, CO2, and alcohols, often facilitated by a catalyst, provides a sustainable pathway to carbamates. psu.edursc.org

Transition metal catalysis offers efficient and selective methods for carbamate formation. While many transition metal-catalyzed reactions focus on the derivatization of carbamates, they can also be employed in their synthesis. For instance, palladium catalysts have been used in the direct carbonylation of amines and alcohols to form carbamates, although this often requires a carbon monoxide source. More recent developments have focused on the decarboxylative coupling of cyclic carbamates, which, while not a direct formation method, highlights the utility of transition metals in manipulating carbamate-containing structures. nih.gov The development of catalysts for the direct synthesis of carbamates from amines and CO2 remains an active area of research.

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamate formation. The use of CO2 as a renewable, non-toxic, and abundant C1 source is a prime example of these principles in action. psu.edursc.org Catalytic processes that allow for high atom economy and the use of environmentally benign solvents are also central to green carbamate synthesis. The development of reusable solid catalysts, such as the TiO2–Cr2O3/SiO2 catalyst used in the urea-based method, further enhances the green credentials of these synthetic approaches by simplifying product purification and minimizing waste. rsc.org

Regioselective Synthesis of 2,5-Dimethyloxazole (B1606727) Core

The regioselective construction of the 2,5-dimethyloxazole ring system is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, ranging from classical cyclodehydration reactions to modern metal-free and multi-component approaches.

Cyclodehydration Reactions of β-Hydroxy Amides

Cyclodehydration of β-hydroxy amides presents a direct and efficient pathway to oxazolines, which can be subsequently oxidized to oxazoles. organic-chemistry.org Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are effective for this transformation, proceeding under mild conditions. organic-chemistry.orgnih.gov The reaction involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amide oxygen. A one-pot protocol for the direct conversion of β-hydroxy amides to oxazoles has also been developed. organic-chemistry.org Triflic acid has also been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering a method that generates water as the only byproduct. nih.gov

Metal-Free Decarboxylative Cyclization Approaches

In the pursuit of greener and more sustainable synthetic methods, metal-free decarboxylative cyclization reactions have gained prominence. rsc.org These approaches avoid the use of potentially toxic and expensive transition metals. rsc.org One such strategy involves the iodine-catalyzed tandem oxidative cyclization of readily available starting materials. organic-chemistry.org For instance, the reaction of 2-amino-1-phenylethanone hydrochloride with various aromatic aldehydes in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP) affords 2,5-disubstituted oxazoles in good yields. organic-chemistry.orgacs.org This method exhibits broad functional group tolerance and proceeds under mild conditions. organic-chemistry.orgacs.org Another metal-free approach utilizes a hypervalent iodine reagent to achieve the intramolecular oxidative cyclization of N-styrylbenzamides, leading to 2,5-disubstituted oxazoles in high yields and remarkably short reaction times. organic-chemistry.org

Multi-Component Reactions for Oxazole Annulation

Multi-component reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. mdpi.combohrium.com These reactions are highly atom-economical and can generate diverse libraries of compounds. nih.gov For the synthesis of oxazoles, MCRs can bring together three or more components to construct the heterocyclic core in a convergent manner. For example, a four-component reaction has been reported for the synthesis of polysubstituted thiazoles, a related heterocycle, which highlights the potential of MCRs in this area. nih.gov The van Leusen oxazole synthesis, a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), is a classic example of a two-component reaction that efficiently yields 5-substituted oxazoles. ijpsonline.comnih.govmdpi.com

Conventional Oxazole Synthetic Routes (e.g., Robinson-Gabriel, Fischer)

Classical methods for oxazole synthesis, such as the Robinson-Gabriel and Fischer syntheses, remain valuable tools in the organic chemist's arsenal.

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of 2-acylamino ketones to form the oxazole ring. ijpsonline.comwikipedia.org This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentachloride. ijpsonline.comwikipedia.org Modifications to this method have been developed to allow for milder reaction conditions. For instance, the use of triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which can be generated from the oxidation of β-hydroxy amides, provides a versatile extension of the Robinson-Gabriel concept. datapdf.com A tandem Ugi/Robinson-Gabriel sequence has also been developed for the concise synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgresearchgate.net This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles, often with aromatic substituents. wikipedia.org The reaction proceeds through a dehydration mechanism under mild conditions. wikipedia.org

Synthetic Route Starting Materials Key Reagents/Conditions Advantages Disadvantages
Cyclodehydration β-Hydroxy amidesDAST, Deoxo-Fluor, Triflic Acid nih.govinformahealthcare.comMild conditions, direct conversion organic-chemistry.orgUse of potentially hazardous reagents
Metal-Free Cyclization Enamines, Alkynes, NitrilesI2/TBHP, PhI(OTf)2 organic-chemistry.orgorganic-chemistry.orgAvoids metal contamination, sustainable rsc.orgMay require specific substrate activation
Multi-Component Aldehydes, Isocyanides, etc.Base, Catalyst (e.g., Pd) nih.govnih.govHigh efficiency, diversity-oriented mdpi.comCan lead to complex product mixtures
Robinson-Gabriel 2-Acylamino ketonesH2SO4, PCl5, PPh3/I2 ijpsonline.comwikipedia.orgWell-established, versatileCan require harsh conditions
Fischer Synthesis Cyanohydrins, AldehydesAnhydrous HCl ijpsonline.comwikipedia.orgGood for 2,5-diaryloxazolesLimited to specific starting materials

Convergent and Linear Synthesis Pathways for this compound

The assembly of the final target molecule, this compound, can be approached through either a linear or a convergent synthetic strategy. A linear synthesis involves the sequential modification of a starting material, building up the molecule step-by-step. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages.

Stepwise Assembly of the Oxazole and Carbamate Moieties

A plausible linear approach to this compound would involve the initial construction of the 2,5-dimethyloxazole core, followed by the introduction of the carbamate functionality at the 4-position. This stepwise assembly allows for the careful control of each chemical transformation.

The synthesis could commence with the formation of a 4-amino-2,5-dimethyloxazole intermediate. This could potentially be achieved through a variation of the aforementioned oxazole syntheses, using starting materials that bear a protected amino group or a precursor that can be readily converted to an amine. Once the 4-amino-2,5-dimethyloxazole is obtained, the final step would be the reaction with benzyl chloroformate or a similar reagent to form the benzyl carbamate. This reaction is a standard procedure for the protection of amines and would be expected to proceed in high yield under basic conditions.

One-Pot Synthetic Protocols

One-pot syntheses and multi-component reactions (MCRs) represent highly efficient strategies for the construction of complex heterocyclic systems like substituted oxazoles from simple precursors in a single operation. researchgate.netzendy.io These methods are advantageous as they reduce the need for purification of intermediates, save time, and minimize waste.

A prominent one-pot method for oxazole synthesis is the van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to yield 5-substituted oxazoles. nih.govijpsonline.com An advanced variation of this reaction allows for the synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide in a one-pot manner, often facilitated by the use of ionic liquids as recyclable solvents. nih.govijpsonline.com For a hypothetical one-pot synthesis of the core of this compound, a multi-component strategy would be required to assemble the tetrasubstituted ring.

Modern MCRs for highly substituted oxazoles often involve the condensation of a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt. rsc.org For instance, a four-component reaction (4-MCR) can yield 1,2,4,5-tetrasubstituted imidazoles, and similar principles can be applied to oxazole synthesis. rsc.org An approach to the 2,5-dimethyloxazol-4-yl core could involve the reaction of diacetyl (a 1,2-diketone), a nitrogen source like ammonium acetate, and a component that provides the C-4 substituent. The subsequent conversion of a 4-amino group to the benzyl carbamate would complete the synthesis.

Another relevant one-pot strategy is the iodine-catalyzed tandem oxidative cyclization, which can be used to prepare 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from α-bromoketones and benzylamine (B48309) derivatives. organic-chemistry.orgresearchgate.net While this specific method may not directly yield the desired substitution pattern, it highlights the utility of tandem reactions in building the oxazole core efficiently. The table below summarizes representative one-pot conditions for synthesizing substituted oxazoles.

MethodKey ReactantsCatalyst/ReagentTypical ProductReference
van Leusen MCRAldehyde, TosMIC, Aliphatic HalideBase (e.g., K₂CO₃), Ionic Liquid4,5-Disubstituted Oxazoles nih.gov
Iodine-Catalyzed Oxidative Cyclizationα-Bromoketone, Benzylamine derivativeI₂, K₂CO₃2,4,5-Trisubstituted Oxazoles researchgate.net
Continuous Flow SynthesisAcyl Chloride, IsocyanoacetatePolymer-supported base (PS-BEMP)4,5-Disubstituted Oxazoles durham.ac.uk
Three-Component SynthesisPropargyl amine, Acid chlorides (x2)PdCl₂(PPh₃)₂, CuI, PTSA·H₂O2,5-Disubstituted Oxazoles with Ketone at C5 thieme-connect.de

Stereoselective Synthesis and Chiral Induction in Oxazole Carbamate Architectures

The target compound, this compound, is achiral. However, the principles of stereoselective synthesis are crucial for the preparation of chiral analogues that may possess important biological activities. Chiral induction in oxazole-containing architectures is typically achieved by using chiral starting materials, employing chiral catalysts, or utilizing chiral auxiliaries.

A primary source of chirality in oxazole-related synthesis comes from chiral, non-racemic amino alcohols, which are often derived from amino acids. acs.orgresearchgate.net These amino alcohols are key precursors for synthesizing chiral oxazolines, which are not only valuable synthetic intermediates but also serve as highly effective ligands in asymmetric catalysis. acs.orgresearchgate.netnih.gov The chiral environment created by these oxazoline-containing ligands can direct the stereochemical outcome of a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity. nih.gov

While direct asymmetric synthesis of a 4-aminooxazole core is not commonly reported, stereoselectivity can be introduced in related carbamate structures. For example, the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates has been shown to proceed with excellent diastereoselectivity to produce α-hydroxy amides. nih.gov This demonstrates that a carbamate group can participate in stereoselective transformations.

Furthermore, enantioselective methods for the synthesis of cyclic carbamates from unsaturated amines using bifunctional organocatalysts have been developed. nih.gov Such strategies involve the activation of a carbamic acid intermediate, formed via CO₂ capture, toward an enantioselective carbon-oxygen bond formation. nih.gov These approaches could conceptually be adapted for creating chiral centers in substituents attached to an oxazole ring. The table below outlines several strategies relevant to achieving stereoselectivity in oxazole and carbamate-containing molecules.

StrategyChiral SourceApplicationKey FeatureReference
Chiral Ligand SynthesisChiral β-amino alcoholsAsymmetric CatalysisFormation of chiral oxazoline (B21484) ligands (e.g., PHOX) for enantioselective metal catalysis. nih.gov
Asymmetric RearrangementChiral OxazolidineDiastereoselective synthesis of α-hydroxy amides1,2-carbamoyl rearrangement of a lithiated carbamate. nih.gov
Organocatalytic CyclizationBifunctional organocatalystEnantioselective synthesis of cyclic carbamatesCatalyst-controlled C-O bond formation after CO₂ capture by an amine. nih.gov
Asymmetric HaloamidationChiral CatalystSynthesis of chiral N-heterocyclesIntramolecular attack of a carbamate nitrogen onto a catalyst-activated haliranium ion. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Benzyl 2,5 Dimethyloxazol 4 Yl Carbamate

Reactions Involving the Carbamate (B1207046) Functional Group

The carbamate functional group, structurally an amide-ester hybrid, is a key reactive center in Benzyl (B1604629) (2,5-dimethyloxazol-4-yl)carbamate. nih.govnih.gov Its reactivity is influenced by the resonance between the nitrogen lone pair and the carbonyl group, which makes it chemically stable yet susceptible to specific transformations. nih.gov This section explores reactions targeting this moiety.

The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis. thieme-connect.comtotal-synthesis.com Its removal, or deprotection, is a critical step in many synthetic routes and can be accomplished through several distinct strategies applicable to the title compound.

Hydrogenolysis: This is the most common and often mildest method for Cbz group cleavage. total-synthesis.comacs.org The reaction involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂). total-synthesis.comacs.org The mechanism proceeds via reductive cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene. total-synthesis.com The efficiency of this process can be enhanced by the addition of acidic heterogeneous catalysts like niobic acid-on-carbon (Nb₂O₅/C), which can facilitate the reaction and shorten reaction times. nih.govacs.org

Reductive Cleavage with Silanes: An alternative to traditional hydrogenolysis involves the use of trialkylsilanes, such as triethylsilane (Et₃SiH), in the presence of a palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂). thieme-connect.com These conditions are remarkably mild and have been shown to be compatible with a variety of other functional groups that might not survive standard hydrogenolysis, such as alkenes and aryl halides. thieme-connect.com

Acidic and Lewis Acid-Mediated Cleavage: While stable to many acidic conditions, the Cbz group can be cleaved by strong acids or a combination of a Lewis acid and a soft nucleophile. thieme-connect.com For instance, treatment with a hard Lewis acid like diethylaluminium chloride (Et₂AlCl) followed by a soft nucleophile such as dimethylsulfide (Me₂S) or thioanisole (MeSPh) can effectively remove the Cbz group from amides and lactams under mild conditions. thieme-connect.com However, these conditions can sometimes lead to the cleavage of other acid-sensitive protecting groups. thieme-connect.com

Nucleophilic Deprotection: In substrates sensitive to reductive or acidic conditions, nucleophilic deprotection offers a valuable alternative. A method utilizing 2-mercaptoethanol in the presence of a base like potassium phosphate tribasic has been developed for the cleavage of carbamates, including the Cbz group. researchgate.net This protocol avoids the harsh conditions associated with other methods. researchgate.net

Table 1: Summary of Deprotection Strategies for Benzyl Carbamate Moiety

Method Reagents and Conditions Mechanism Notes Citations
Hydrogenolysis H₂, Pd/C (or Pd(OH)₂) in a solvent like MeOH or EtOAc Reductive cleavage of the C(benzyl)-O bond Mild and common; can be incompatible with other reducible groups (e.g., alkenes, alkynes). total-synthesis.comacs.orgnih.gov
Transfer Hydrogenation H₂ donor (e.g., cyclohexene, ammonium (B1175870) formate), Pd/C Reductive cleavage, avoids handling H₂ gas A practical alternative to using gaseous hydrogen. total-synthesis.com
Reductive Cleavage Et₃SiH, PdCl₂, Et₃N in CH₂Cl₂ Silane-promoted reductive cleavage Very mild; compatible with sensitive functional groups like alkenes and aryl bromides. thieme-connect.com
Lewis Acid-Mediated Et₂AlCl, then MeSPh in CH₂Cl₂ Lewis acid activation followed by nucleophilic attack Effective for N-Cbz protected amides and lactams; can affect other acid-labile groups. thieme-connect.com

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | Nucleophilic attack on the benzyl group or carbonyl carbon | Useful for substrates sensitive to reduction or strong acids. | researchgate.net |

Transcarbamoylation is a process where the carbamoyl moiety is transferred from the benzyl alcohol portion of the carbamate to another nucleophile, such as a different alcohol or an amine. This reaction is a method for synthesizing new carbamates or ureas from a pre-existing carbamate. The process is often catalyzed, for example, by tin compounds. organic-chemistry.org The reaction of an alcohol with a carbamate like phenyl carbamate in the presence of a tin catalyst proceeds smoothly to generate the corresponding new carbamate in good yields. researchgate.net This type of exchange reaction highlights the utility of carbamates as carbamoyl donors. organic-chemistry.orgresearchgate.net

The nitrogen atom of the carbamate group in Benzyl (2,5-dimethyloxazol-4-yl)carbamate possesses a proton (N-H) that can participate in chemical reactions. This proton can be removed by a base to form a carbamate anion. This anion is nucleophilic and can react with various electrophiles. For example, N-alkylation of carbamates can be readily achieved by treating the carbamate with a base like sodium hydride (NaH) to generate the anion, followed by the addition of an alkylating agent such as an alkyl halide. nih.gov This allows for the introduction of a substituent onto the nitrogen atom, transforming the secondary carbamate into a tertiary one.

Reactivity of the 2,5-Dimethyloxazole (B1606727) Heterocycle

The 2,5-dimethyloxazole ring is an electron-rich five-membered heterocycle. Its reactivity is dictated by the presence of two heteroatoms (nitrogen and oxygen) and the activating methyl groups.

Electrophilic aromatic substitution (EAS) on an oxazole (B20620) ring is generally challenging due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring compared to benzene. However, the presence of electron-donating groups can activate the ring towards electrophilic attack. semanticscholar.org In this compound, the ring is highly substituted with three electron-donating groups: two methyl groups at C2 and C5, and the N-benzylcarbamate group at C4.

The general order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2. semanticscholar.orgtandfonline.com In the title compound, all positions are already substituted. The directing effects of the existing substituents are as follows:

-CH₃ groups (at C2 and C5): Weakly activating.

-NH-Cbz group (at C4): Strongly activating.

Given that all carbon atoms of the heterocyclic ring are occupied, further electrophilic substitution would be exceptionally difficult and is not a typical reaction pathway for this specific molecule. Any such reaction would require harsh conditions and would likely lead to degradation or side reactions rather than substitution on the intact ring. The concerted activating influence of the three substituents makes the existing π-system highly electron-rich, but sterically hindered from further attack.

Nucleophilic substitution on an unsubstituted oxazole ring is rare unless a good leaving group is present, and such reactions can often lead to ring cleavage. tandfonline.com The order of reactivity for nucleophilic substitution of a halogen on the oxazole ring is C2 >> C4 > C5. semanticscholar.orgtandfonline.com

While the title compound lacks a suitable leaving group for a standard nucleophilic aromatic substitution, the oxazole ring can be susceptible to ring-opening under certain conditions. Strong nucleophiles or harsh basic/acidic conditions can initiate an attack, most likely at the C2 or C5 positions, leading to cleavage of the heterocyclic ring. clockss.org For instance, lithiated oxazoles have been shown to undergo ring-opening reactions to form isonitrile intermediates, which can then be trapped by electrophiles. clockss.org While this applies to metallated derivatives, it demonstrates the inherent potential for the oxazole ring to undergo cleavage under strongly nucleophilic or basic conditions.

Pericyclic Reactions (e.g., Diels-Alder as a diene)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a transformation often referred to as the Kondrat'eva pyridine synthesis. The reactivity of the oxazole in this context is significantly influenced by the nature of its substituents. The presence of the electron-donating benzyl carbamate group at the C4-position of this compound is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby enhancing its reactivity towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.

In a typical reaction, the oxazole would react with a dienophile to form a bicyclic adduct. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction to eliminate a molecule of nitrile (in this case, likely derived from the C2-methyl group and the oxazole nitrogen) to afford a substituted pyridine. However, the outcome can be influenced by the reaction conditions and the nature of the dienophile.

A study on the reactions of 2-amino-4-alkyl oxazoles with o-quinone methides revealed that the electronic nature of the substituent at the 4-position can dictate the reaction pathway. nih.gov While oxazoles with electron-withdrawing groups at C4 favored the [4+2] cycloaddition, those with electron-donating substituents, analogous to the carbamate group in the title compound, tended to undergo a 1,4-conjugate addition. nih.gov This suggests that the reactivity of this compound in Diels-Alder reactions may be nuanced, with the potential for competing reaction pathways.

Table 1: Predicted Diels-Alder Reactivity of this compound with Various Dienophiles

DienophileExpected Reaction TypePredicted Product
Maleic anhydride[4+2] CycloadditionSubstituted pyridine derivative (after retro-Diels-Alder)
Diethyl acetylenedicarboxylate[4+2] CycloadditionSubstituted pyridine derivative (after retro-Diels-Alder)
N-Phenylmaleimide[4+2] CycloadditionSubstituted pyridine derivative (after retro-Diels-Alder)
o-Quinone methidePotential 1,4-Conjugate AdditionMichael-type adduct

Tandem and Cascade Reactions Incorporating the Compound's Structure

The structural motifs present in this compound make it a plausible candidate for incorporation into tandem or cascade reaction sequences. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient for the construction of complex molecular architectures.

For instance, a cascade reaction could be initiated by the Diels-Alder reaction of the oxazole ring, as discussed previously. The resulting substituted pyridine could possess functionalities that allow for subsequent intramolecular reactions.

While specific tandem reactions involving the title compound are not documented, analogous systems demonstrate the potential. For example, tandem reactions of 1,2,4-oxadiazoles with allylamines have been shown to proceed through a complex sequence involving nucleophilic addition, ring-opening, nitrone formation, and subsequent [3+2] cycloaddition. nih.gov This highlights the rich chemistry that can be accessed from the oxazole core.

Furthermore, cascade reactions are known to be a powerful tool for the synthesis of substituted oxazoles themselves. nih.govacs.orgnih.gov A reversal of this logic suggests that the pre-formed oxazole ring in this compound could be a starting point for the construction of more complex fused heterocyclic systems through carefully designed tandem sequences.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound would be crucial for predicting and controlling its reactivity. This would typically involve a combination of kinetic studies, isotopic labeling experiments, and the trapping or spectroscopic observation of reactive intermediates.

Kinetic studies of reactions involving the title compound, such as the Diels-Alder reaction, would provide valuable information about the reaction mechanism. By systematically varying the concentrations of the reactants and monitoring the reaction rate, the rate law and rate constant for the reaction could be determined. This information would help to establish whether the reaction is concerted or proceeds through a stepwise mechanism.

For example, kinetic studies of the Diels-Alder reactions of 4-vinylimidazoles have provided insights into the reaction barriers and the relative stabilities of intermediates and products. mdpi.com Similar studies on this compound would be expected to reveal the influence of the substituents and the solvent on the reaction kinetics.

Table 2: Hypothetical Kinetic Data for the Diels-Alder Reaction of this compound with N-Phenylmaleimide

[Oxazole] (mol/L)[Dienophile] (mol/L)Initial Rate (mol/L·s)
0.10.11.2 x 10⁻⁵
0.20.12.4 x 10⁻⁵
0.10.22.4 x 10⁻⁵

This hypothetical data would suggest a second-order reaction, first order in each reactant, which is consistent with a concerted Diels-Alder mechanism.

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms. chem-station.com In the context of reactions involving this compound, deuterium could be incorporated at various positions to probe different aspects of the mechanism.

For instance, deuteration of the methyl groups at the C2 and C5 positions could help to elucidate the mechanism of the retro-Diels-Alder step in the Kondrat'eva pyridine synthesis. The position of the deuterium atoms in the final pyridine product would provide information about the bond-breaking and bond-forming events.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with the non-deuterated substrate, can provide insights into the rate-determining step of a reaction. chem-station.com

Many reactions proceed through transient reactive intermediates that are not directly observable under normal reaction conditions. The identification of these intermediates is crucial for a complete understanding of the reaction mechanism.

In the context of tandem and cascade reactions involving oxazoles, various reactive intermediates could be envisaged. For example, in some cascade reactions leading to oxazoles, nitrile ylides have been identified as key intermediates. nih.gov It is plausible that under certain conditions, the oxazole ring of this compound could be induced to open, potentially forming a transient nitrile ylide that could be trapped by a suitable reagent.

Spectroscopic techniques such as low-temperature NMR or trapping experiments with reactive species could be employed to detect and characterize any reactive intermediates formed in reactions of this compound.

Structural Modifications and Derivatization Strategies

Synthesis of Analogues with Diversified Substituents on the Benzyl (B1604629) Moiety

Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-F, -Cl, -Br) can systematically alter the electronic profile of the benzyl ring. These changes can impact the carbamate's reactivity and the strength of aromatic interactions, such as pi-stacking, with target proteins. For instance, the synthesis of a series of N-substituted benzyl acetamides has been used to explore how different substituents affect biological activity. manchester.ac.uk

The general synthesis of such analogues typically involves the reaction of 4-amino-2,5-dimethyloxazole with appropriately substituted benzyl chloroformates. Alternatively, substituted benzylamines can be reacted with phosgene (B1210022) or a phosgene equivalent to form the corresponding isocyanates, which are then coupled with the oxazole (B20620) amine. nih.gov These synthetic routes allow for the systematic introduction of a wide array of functional groups onto the benzyl ring.

Improving pharmacokinetic properties is another key driver for benzyl moiety modification. Adding substituents can block sites of metabolic oxidation, thereby increasing the compound's stability and half-life in biological systems. nih.gov

Table 1: Representative Substitutions on the Benzyl Moiety and Their Potential Effects

Position on Benzyl RingSubstituentPotential EffectRationale
para (4-position)-F, -ClIncreased metabolic stability, altered electronic propertiesHalogens can block para-hydroxylation, a common metabolic pathway, and act as electron-withdrawing groups.
meta (3-position)-OCH₃Enhanced hydrogen bond accepting capacity, increased solubilityThe methoxy group can engage in hydrogen bonding and improve polarity.
ortho (2-position)-CH₃Introduction of steric hindranceAn ortho-methyl group can force a conformational change in the benzyl group's orientation relative to the carbamate (B1207046) linker.
para (4-position)-CF₃Strong electron-withdrawing effect, increased lipophilicityThe trifluoromethyl group significantly alters electronics and can enhance membrane permeability.

Functionalization of the Oxazole Ring at C-4 Position

The C-4 position of the oxazole ring, bearing the carbamate group, is a key site for functionalization. While the parent compound has a carbamate at this position, derivatization strategies often begin with the precursor, 4-amino-2,5-dimethyloxazole. The amino group at C-4 serves as a versatile handle for a wide range of chemical transformations beyond the formation of a benzyl carbamate.

One common strategy involves the acylation of the 4-amino group with different acid chlorides or anhydrides to generate a library of amides. This approach allows for the exploration of different substituents to probe for specific interactions with a target. Research on other oxazole scaffolds has shown that the introduction of an alkyl group at the C-4 position can enhance inhibitory activity against certain enzymes. nih.gov

Furthermore, the oxazole ring itself can be subjected to electrophilic substitution reactions, although the electron-rich nature of the ring typically directs substitution to the C-4 or C-5 positions. Given that the C-5 position is already substituted with a methyl group, the C-4 position is a prime target for modification. For example, regioselective bromination at the C-4 position of oxazoles can be achieved, introducing a halogen that can subsequently be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups. researchgate.net This opens up a vast chemical space for creating analogues with significantly different structural features.

Table 2: Potential Functionalization Strategies at the Oxazole C-4 Position

Starting MaterialReaction TypeReagent ExampleResulting Functional Group at C-4
4-Amino-2,5-dimethyloxazoleAcylationAcetyl ChlorideAcetamide
4-Amino-2,5-dimethyloxazoleSulfonylationTosyl ChlorideSulfonamide
4-Amino-2,5-dimethyloxazoleReductive AminationAldehyde/Ketone + NaBH₃CNSubstituted Amine
4-Bromo-2,5-dimethyloxazoleSuzuki CouplingPhenylboronic Acid + Pd catalystPhenyl group

Exploration of Different Carbamate Protecting Groups

The benzyl carbamate (Cbz or Z group) is a classic protecting group for amines in organic synthesis. masterorganicchemistry.com In the context of Benzyl (2,5-dimethyloxazol-4-yl)carbamate, this group may also be integral to its biological activity. However, exploring alternatives to the benzyl group within the carbamate structure is a valid strategy for modifying the compound's properties, particularly its stability and cleavage conditions. chem-station.com

Different alkoxycarbonyl groups can be installed by reacting 4-amino-2,5-dimethyloxazole with the corresponding chloroformates or dicarbonates. masterorganicchemistry.com The choice of carbamate can dictate the conditions under which it can be removed, which is crucial in multi-step syntheses or for designing prodrugs. This concept is known as an "orthogonal protecting group strategy," where different protecting groups can be removed selectively without affecting others. organic-chemistry.org

For example, the tert-butyloxycarbonyl (Boc) group is widely used and is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the benzyl carbamate (Cbz) is typically removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common alternative, distinguished by its lability to basic conditions (e.g., piperidine). masterorganicchemistry.comnih.gov Introducing these different carbamates can significantly alter the compound's lipophilicity, steric profile, and potential for hydrogen bonding.

Table 3: Common Carbamate Groups and Their Cleavage Conditions

Carbamate GroupAbbreviationTypical Reagent for InstallationCleavage Condition
Benzyl carbamateCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst

Conjugation and Bioconjugation Strategies for Research Probes

Transforming this compound into a research probe requires the attachment of a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. This process, known as conjugation or bioconjugation, enables the visualization and tracking of the small molecule in biological systems, facilitating studies on its distribution, target engagement, and mechanism of action.

A common strategy involves introducing a reactive handle or a linker onto the core scaffold. This can be achieved by modifying either the benzyl moiety or the oxazole ring. For example, a para-aminobenzyl or para-hydroxybenzyl analogue could be synthesized (as described in section 4.1), providing a nucleophilic group for conjugation to an activated fluorescent dye. Similarly, a linker could be installed at the C-5 methyl group of the oxazole ring via radical halogenation followed by nucleophilic substitution.

The choice of linker is critical to ensure that the conjugated probe retains its biological activity. A flexible linker, such as a polyethylene (B3416737) glycol (PEG) chain, is often used to spatially separate the core molecule from the reporter tag, minimizing steric interference.

Once a suitable analogue with a reactive handle is synthesized, it can be conjugated to a variety of probes. Fluorescent labeling is a particularly powerful technique for live-cell imaging, allowing researchers to observe the interactions between the molecule and intracellular components in real-time. nih.gov A wide array of fluorescent dyes with different spectral properties are commercially available, often as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, which react readily with primary amines. The development of fluorescent probes based on carbamate or oxazole structures has been reported, demonstrating the feasibility of this approach. nih.govnih.gov

Table 4: Potential Bioconjugation Strategies

Modification SiteLinker/Reactive HandleReporter MoleculeResearch Application
Benzyl Ring (para-position)-NH₂ (Amine)Fluorescein isothiocyanate (FITC)Fluorescence Microscopy, Flow Cytometry
Oxazole C-5 Methyl Group-(CH₂)ₙ-COOH (Carboxylic Acid)Biotin-amine (via amide coupling)Affinity Purification, Pulldown Assays
Benzyl Ring (para-position)-SH (Thiol)Maleimide-functionalized probeCovalent Labeling Studies
Oxazole C-5 Methyl Group-(CH₂)ₙ-N₃ (Azide)Alkyne-functionalized tag (via Click Chemistry)Bioorthogonal Labeling

Advanced Characterization Techniques and Spectroscopic Analysis for Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No published studies containing High-Resolution Mass Spectrometry (HRMS) data for Benzyl (B1604629) (2,5-dimethyloxazol-4-yl)carbamate were found. This technique is crucial for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. Without this data, the elemental composition cannot be experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 1H-NMR, 13C-NMR)

Detailed ¹H-NMR and ¹³C-NMR spectroscopic data for Benzyl (2,5-dimethyloxazol-4-yl)carbamate are not available in the public domain. NMR spectroscopy is the cornerstone of chemical structure elucidation, providing precise information about the atomic framework, connectivity, and chemical environment of protons and carbon atoms within a molecule. The absence of this data prevents any discussion of its specific chemical shifts, coupling constants, or conformational features.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No specific Infrared (IR) spectroscopy data for this compound could be retrieved. IR spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing their vibrational frequencies. While general vibrational modes for carbamates and oxazoles are known, specific data for the title compound is required for a focused analysis.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of X-ray crystallographic studies having been performed on this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unambiguous proof of its molecular structure and conformation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules, providing a basis for understanding their stability and reactivity. researchgate.net Calculations for Benzyl (B1604629) (2,5-dimethyloxazol-4-yl)carbamate would typically involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(2d,2p) to find the molecule's lowest energy conformation. researchgate.net

Such studies yield detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. orientjchem.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbamate (B1207046) and oxazole (B20620) moieties, along with the carbamate nitrogen, are expected to be regions of high electron density (negative potential), while the hydrogen atom on the carbamate nitrogen would be a region of positive potential. orientjchem.org Natural Population Analysis provides quantitative values for the charge distribution on each atom. orientjchem.org

Table 1: Hypothetical DFT-Calculated Electronic Properties for Benzyl (2,5-dimethyloxazol-4-yl)carbamate.
ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV
Dipole Moment3.8 D

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules by simulating their motion over time. nih.gov For this compound, which possesses several rotatable bonds, MD simulations can reveal the most populated and energetically favorable three-dimensional structures in different environments. nih.govnih.gov

Analysis of the simulation trajectory, which can span hundreds of nanoseconds, involves clustering the snapshots to identify distinct conformational families. nih.gov The stability of these conformations can be assessed by monitoring the Root Mean Square Deviation (RMSD) from the initial structure. researchgate.net This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at equilibrium. nih.gov

Table 2: Hypothetical Conformational Analysis Results from Molecular Dynamics Simulations.
ConformerKey Dihedral Angle (O-C-N-C, degrees)Relative Energy (kcal/mol)Population (%)
1 (Extended)175°0.0065%
2 (Folded)-65°1.2525%
3 (Intermediate)90°2.1010%

Docking Studies for Ligand-Enzyme Active Site Interactions (focus on mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein active site. researchgate.net Given the prevalence of oxazole and carbamate moieties in medicinal chemistry, docking studies of this compound against a relevant biological target, such as a protein kinase, could provide mechanistic insights into potential inhibitory activity. slideshare.net

The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a large number of possible binding poses and score them based on binding affinity or energy. ekb.eg Analysis of the top-scoring poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the active site. For this molecule, the carbamate N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and oxazole nitrogen could act as acceptors. The benzyl and dimethyl-oxazole rings provide opportunities for hydrophobic and van der Waals interactions. nih.gov These insights are crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent analogues. ekb.egnih.gov

Table 3: Hypothetical Docking Results against a Protein Kinase Active Site.
ParameterResult
Binding Energy (kcal/mol)-8.5
Interacting Residues (H-Bonds)LEU83 (backbone C=O), GLU127 (side chain N-H)
Interacting Residues (Hydrophobic)VAL35, ALA51, ILE145
Interacting Residues (π-Stacking)PHE146

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of a molecule. DFT methods can be used to calculate the vibrational frequencies corresponding to infrared (IR) absorption bands and the chemical shifts observed in nuclear magnetic resonance (NMR) spectra. orientjchem.org

The theoretical IR spectrum is obtained by calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net Key predicted vibrations for this compound would include the N-H stretch, the C=O stretch of the carbamate, and various C-O, C-N, and C=N stretching modes from the core structure. rsc.org

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing these theoretical spectra with experimental data serves as a powerful validation of the computed molecular structure. mdpi.com

Table 4: Comparison of Hypothetical Calculated and Typical Experimental IR Frequencies (cm⁻¹).
Functional Group VibrationCalculated Frequency (Scaled)Typical Experimental Range
N-H Stretch (carbamate)33503300-3500
C-H Stretch (aromatic)30553010-3100
C=O Stretch (carbamate)17101690-1730
C=N Stretch (oxazole)16451630-1660
C-O Stretch (ester)12301200-1250

Mechanistic Pathway Calculations and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a relevant reaction to study would be its hydrolysis, a key process in its potential metabolism or degradation. nih.govbeilstein-journals.org

Using DFT, the geometries of the reactants, intermediates, transition states, and products for a proposed pathway (e.g., base-catalyzed hydrolysis of the carbamate) can be optimized. A transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of these stationary points, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate. This type of analysis provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is difficult to obtain through experimental means alone.

Table 5: Hypothetical Calculated Energies for the Hydrolysis of this compound.
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Products-15.0
Activation Energy (Forward)22.5

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

A comprehensive review of scientific databases reveals a notable absence of published research focused specifically on Benzyl (B1604629) (2,5-dimethyloxazol-4-yl)carbamate. Its existence is acknowledged primarily through commercial chemical supplier listings. Consequently, there is no established body of academic work detailing its synthesis, reactivity, or potential applications. The current understanding is therefore theoretical, based on the known properties of the oxazole (B20620) and carbamate (B1207046) moieties. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a common scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions. tandfonline.comtandfonline.com Carbamates, esters of carbamic acid, are recognized for their utility as protecting groups in organic synthesis and are also present in a range of biologically active molecules. wikipedia.org The academic understanding of the title compound is thus an extrapolation from the well-established chemistry of these two functional groups.

Unexplored Reactivity and Synthetic Avenues

The reactivity of Benzyl (2,5-dimethyloxazol-4-yl)carbamate remains experimentally uncharted. However, predictions can be made based on its structure. The oxazole ring is generally susceptible to both electrophilic and nucleophilic attack, with the regioselectivity influenced by the substituents. tandfonline.com The carbamate linkage presents several potential reaction sites. For instance, the N-H proton could be deprotonated by a strong base, and the carbonyl group is susceptible to nucleophilic acyl substitution. Hydrolysis of the carbamate under acidic or basic conditions would be expected to yield 4-amino-2,5-dimethyloxazole and benzyl alcohol.

From a synthetic perspective, the most logical approach to this compound would involve the reaction of 4-amino-2,5-dimethyloxazole with a benzyl chloroformate or a similar benzylating agent in the presence of a base. The synthesis of the 4-amino-2,5-dimethyloxazole precursor itself could likely be achieved through various established methods for constructing substituted oxazoles. nih.govmdpi.comijpsonline.com Alternative synthetic strategies might involve the construction of the oxazole ring from a precursor already containing the benzyl carbamate functionality.

Potential for Novel Chemical Applications in Research Settings

Given the functionalities present in this compound, several potential research applications can be envisioned. The presence of the oxazole ring, a known pharmacophore, suggests that this compound and its derivatives could be of interest in medicinal chemistry research as scaffolds for the development of new therapeutic agents. nih.govbenthamscience.com The carbamate group can act as a prodrug moiety, designed to be cleaved in vivo to release an active 4-amino-2,5-dimethyloxazole.

In the field of materials science, the aromatic nature of the oxazole and benzyl groups could lend itself to the development of novel organic materials with interesting photophysical or electronic properties. The potential for derivatization at multiple sites on the molecule opens up avenues for creating a library of related compounds for screening in various research contexts.

Methodological Advancements in Oxazole Carbamate Chemistry

While specific research on this compound is lacking, the broader field of oxazole chemistry has seen significant advancements. Modern synthetic methods allow for the efficient and regioselective construction of highly substituted oxazole rings. organic-chemistry.orgnih.gov These methods often utilize transition-metal catalysis or novel cyclization strategies, offering milder and more versatile alternatives to classical methods like the Robinson-Gabriel or van Leusen syntheses. nih.govmdpi.comijpsonline.com

Similarly, the chemistry of carbamates has evolved, with new reagents and protocols for their formation and cleavage being continuously developed. nih.gov The application of these advanced synthetic methodologies to the synthesis of a wider range of oxazole carbamates, including the title compound, would be a logical next step. Such research would not only provide access to novel chemical entities but also contribute to the fundamental understanding of the interplay between these two important functional groups. Further computational studies on oxazole derivatives could also provide valuable insights into their electronic structure and reactivity, guiding future synthetic and applied research. nih.govnih.gov

Q & A

Q. What are the primary safety hazards associated with Benzyl (2,5-dimethyloxazol-4-yl)carbamate, and what personal protective equipment (PPE) is recommended?

  • Methodological Answer : The compound is classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Researchers should use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for minor exposure or OV/AG/P99 respirators for higher concentrations. Ensure workspace ventilation and avoid dust formation during handling .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a sealed container at 2–8°C in a dry, well-ventilated area. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizing agents). During handling, use inert gas purging (e.g., nitrogen) to minimize oxidation and wear anti-static clothing to prevent electrostatic discharge .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C13H14N2O3, 246.26 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the oxazole ring protons (δ 2.4–2.6 ppm for methyl groups) and carbamate carbonyl (δ 155–160 ppm). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic environment of the oxazole ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The electron-donating methyl groups at positions 2 and 5 of the oxazole ring reduce electrophilicity at the C4 carbamate site. To study this, conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, compare reaction rates with non-methylated analogs in nucleophilic acyl substitution reactions (e.g., using amines or alcohols) under controlled pH .

Q. What strategies can mitigate conflicting data regarding the stability of benzyl carbamates under acidic versus basic conditions?

  • Methodological Answer : Conflicting stability data may arise from varying pH thresholds. Refer to benzyl carbamate degradation studies: stable at pH 9 (RT) but hydrolyzes rapidly at pH <1 (100°C) . Design experiments using buffered solutions (e.g., phosphate for neutral, HCl/NaOH for extremes) and monitor degradation via LC-MS. Control temperature (±0.5°C) and exclude light to isolate pH effects .

Q. How can researchers resolve discrepancies in the reported biological activity of benzyl carbamate derivatives in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize assays using recombinant enzymes (e.g., expressed in E. coli) and validate inhibition via Michaelis-Menten kinetics. Perform competitive binding assays with fluorescent probes (e.g., TNP-ATP for kinases) to quantify binding constants (Ki). Cross-validate results using X-ray crystallography or cryo-EM to visualize binding modes .

Q. What experimental approaches are used to determine the role of the 2,5-dimethyloxazole moiety in the compound’s interaction with biological targets?

  • Methodological Answer : Synthesize analogs lacking methyl groups or replacing the oxazole with other heterocycles (e.g., thiazole). Compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform molecular dynamics simulations (e.g., GROMACS) to analyze steric and electronic interactions between the oxazole and target proteins (e.g., kinase ATP-binding pockets) .

Methodological Considerations for Experimental Design

  • Data Contradiction Analysis :
    When conflicting stability or reactivity data arise, systematically vary experimental parameters (pH, solvent polarity, temperature) and use orthogonal analytical methods (e.g., NMR for structural integrity, TGA for thermal stability). Cross-reference findings with computational models to identify outliers .

  • Synthetic Optimization :
    For high-yield synthesis, employ Schlenk-line techniques under anhydrous conditions. Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl chloroformate to oxazole amine) and monitor progress via in situ IR spectroscopy for carbamate C=O stretch (~1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.